molecular formula C20H17NO3 B3997392 1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate

1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate

Cat. No.: B3997392
M. Wt: 319.4 g/mol
InChI Key: QYKGKPNNNBTGLL-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal, synthetic organic, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate typically involves the reaction of 4-methylacetophenone with quinoline-2-carboxylic acid under specific conditions. One common method includes the use of a Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline ring with a 4-methylphenyl group and a carboxylate ester makes it a versatile compound for various applications .

Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-7-9-16(10-8-13)19(22)14(2)24-20(23)18-12-11-15-5-3-4-6-17(15)21-18/h3-12,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKGKPNNNBTGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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